1H-Pyrrole-3-ethanol,1-methyl-(9CI)

Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

1H-Pyrrole-3-ethanol,1-methyl-(9CI) (synonym: 2-(1-methyl-1H-pyrrol-3-yl)ethanol, CAS 420787-50-4) is a pyrrole derivative belonging to the class of nitrogen-containing aromatic heterocycles. It features a five-membered 1-methylpyrrole ring bearing an ethanol side chain at the 3-position, yielding the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12283880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-ethanol,1-methyl-(9CI)
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)CCO
InChIInChI=1S/C7H11NO/c1-8-4-2-7(6-8)3-5-9/h2,4,6,9H,3,5H2,1H3
InChIKeyVMQJDNOBASWJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-3-ethanol,1-methyl-(9CI) (CAS 420787-50-4): A 1-Methylpyrrole-3-ethanol Building Block for Chemical Synthesis & Procurement


1H-Pyrrole-3-ethanol,1-methyl-(9CI) (synonym: 2-(1-methyl-1H-pyrrol-3-yl)ethanol, CAS 420787-50-4) is a pyrrole derivative belonging to the class of nitrogen-containing aromatic heterocycles. It features a five-membered 1-methylpyrrole ring bearing an ethanol side chain at the 3-position, yielding the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol [1]. Its key computed physicochemical properties include an XLogP3 of 0.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a topological polar surface area (TPSA) of 25.2 Ų, and a rotatable bond count of 2 [1][2]. The compound is commercially available at purities of ≥97% and is evaluated here as a research intermediate or building block for synthetic chemistry applications.

Why 1H-Pyrrole-3-ethanol,1-methyl-(9CI) Cannot Be Interchanged with Unmethylated or Positional Analogues


Simple pyrrole-3-ethanol derivatives differ substantially in their physicochemical properties and chemical reactivity depending on N-methylation status, side-chain position, and substitution pattern. A key differentiator—N-H versus N-CH₃—eliminates the pyrrole N-H hydrogen bond donor site, reducing the hydrogen bond donor count from 2 to 1 [1][2]. This alters the compound’s ability to act as a hydrogen bond donor in molecular recognition events and supramolecular assemblies [3]. Additionally, N-methylation modulates lipophilicity (XLogP3 value of 0.2 for the target compound versus 0.55 for the unmethylated analogue [1]) and affects the regioselectivity of electrophilic aromatic substitution, where β-selectivity is altered upon N-methyl substitution [4]. These differential features make the target compound uniquely suitable for applications requiring controlled lipophilicity, predictable substitution chemistry at the pyrrole β-position, and a defined hydrogen bonding profile, rendering in-class substitution without explicit validation unreliable.

1H-Pyrrole-3-ethanol,1-methyl-(9CI): Quantitative Differentiation Evidence Benchmarked Against Closest Analogues


Reduced Hydrogen Bond Donor Capacity: 1 vs. 2 HBD Counts

1H-Pyrrole-3-ethanol,1-methyl-(9CI) has a hydrogen bond donor (HBD) count of 1, derived from its single hydroxyl group [1]. In contrast, the unmethylated analogue 1H-pyrrole-3-ethanol (CAS 22186-59-0) possesses an HBD count of 2, contributed by both the pyrrole N-H and the hydroxyl group [2]. This reduction from 2 to 1 HBD significantly affects the compound's self-association behavior and its interaction with hydrogen bond acceptors, a critical parameter in supramolecular assembly and receptor design [3].

Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

Lipophilicity Modulation: XLogP3 0.2 vs. 0.55 for Unmethylated Analogue

The XLogP3 value of 1H-Pyrrole-3-ethanol,1-methyl-(9CI) is 0.2 [1]. The unmethylated analogue, 1H-pyrrole-3-ethanol (CAS 22186-59-0), has a calculated logP of 0.55 . This represents a shift of -0.35 log units toward greater hydrophilicity conferred by N-methylation, which can influence partitioning behavior in biphasic reactions or biological membrane permeability models.

Lipophilicity ADME Prediction Partition Coefficient

Altered Regioselectivity in Electrophilic Aromatic Substitution: β:α Ratio Shift from 70:20 to 61:39 upon N-Methylation

Gas-phase alkylation studies demonstrate that N-methylation of pyrrole alters the β:α substitution ratio from 70:20 (β:α:N) for pyrrole to 61:39 (β:α) for N-methylpyrrole when reacted with isopropyl cation [1]. Since the target compound already bears an ethanol substituent at the 3-position (a β-position), further electrophilic substitution will be directed to the remaining available positions according to this electronic bias, offering a defined and predictable regiochemical outcome distinct from non-methylated pyrrole-3-ethanol derivatives.

Electrophilic Aromatic Substitution Regioselectivity Pyrrole Chemistry

Commercial Availability and Purity Benchmarking: ≥97% Purity vs. 95% for Related Analogues

1H-Pyrrole-3-ethanol,1-methyl-(9CI) is commercially available from multiple suppliers with a specified purity of NLT 97% . In comparison, closely related building blocks such as (1-methyl-1H-pyrrol-3-yl)methanol (CAS 68384-83-8) are typically supplied at 95% purity , and 1H-pyrrole-3-ethanol (CAS 22186-59-0) is supplied at 95% purity . The higher available purity specification of the target compound may reduce the need for additional purification steps prior to use as a synthetic intermediate.

Chemical Procurement Purity Specification Supplier Comparison

Use as a Ketorolac Analog Intermediate: Documented Synthetic Application

1H-Pyrrole-3-ethanol,1-methyl-(9CI) has been employed as a reactant in the synthesis and biological evaluation of ketorolac analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. This published synthetic application confirms the compound's utility as a building block for pyrrole-containing pharmaceutical intermediates containing the 1-methyl-3-ethanol substitution pattern, which is not directly accessible from 1H-pyrrole-3-ethanol without post-synthetic N-methylation.

Drug Intermediate Analgesic Development Heterocyclic Synthesis

Best-Fit Research and Industrial Application Scenarios for 1H-Pyrrole-3-ethanol,1-methyl-(9CI)


Synthesis of N-Methylpyrrole-Based Pharmaceutical Intermediates

1H-Pyrrole-3-ethanol,1-methyl-(9CI) is directly applicable as a building block in medicinal chemistry programs requiring a pre-installed N-methyl group on the pyrrole scaffold. As demonstrated by its use in ketorolac analog synthesis , the compound eliminates the need for an additional N-alkylation step. Its defined hydrogen bonding profile (1 HBD, 1 HBA ) and moderate lipophilicity (XLogP3 = 0.2 ) make it suitable for fragment-based drug discovery campaigns targeting enzymes or receptors with specific hydrogen bond donor/acceptor requirements.

Regioselective Derivatization at the Pyrrole Core

The target compound's 3-position ethanol substituent, combined with the altered electrophilic aromatic substitution regioselectivity conferred by N-methylation (β:α shift from ~70:20 for pyrrole to ~61:39 for N-methylpyrrole ), enables predictable further functionalization at the remaining free pyrrole positions (C2, C4, C5). This is particularly valuable for constructing polysubstituted pyrrole libraries where regiochemical control is essential.

Supramolecular Chemistry and Molecular Recognition Studies

With its single hydrogen bond donor (hydroxyl only) and single hydrogen bond acceptor, this compound serves as a simplified pyrrole-based hydrogen bonding module in supramolecular assembly studies. Unlike the unmethylated analogue, which bears a pyrrole N-H donor that can engage in competing N-H···O interactions , the target compound's N-methyl group eliminates N-H-mediated self-association, providing cleaner hydrogen bonding patterns in crystal engineering and host-guest chemistry.

Procurement for High-Purity Building Block Libraries

Commercially available at NLT 97% purity , this compound offers a purity advantage over common pyrrole building blocks such as (1-methyl-1H-pyrrol-3-yl)methanol (95% purity typical ) and 1H-pyrrole-3-ethanol (95% purity typical ), enabling direct use in parallel synthesis and high-throughput experimentation workflows without additional purification. This purity differential translates to reduced operational costs in library production settings.

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